molecular formula C13H10Cl2N8O3 B11524147 1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-(3,4-dichlorobenzoyl)-4-methyl-1H-1,2,3-triazole-5-carbohydrazide

1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-(3,4-dichlorobenzoyl)-4-methyl-1H-1,2,3-triazole-5-carbohydrazide

Cat. No.: B11524147
M. Wt: 397.2 g/mol
InChI Key: ZQHADAHYQFTKRW-UHFFFAOYSA-N
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Description

N’-[1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-4-METHYL-1H-1,2,3-TRIAZOLE-5-CARBONYL]-3,4-DICHLOROBENZOHYDRAZIDE is a complex organic compound featuring multiple functional groups, including oxadiazole, triazole, and benzohydrazide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-4-METHYL-1H-1,2,3-TRIAZOLE-5-CARBONYL]-3,4-DICHLOROBENZOHYDRAZIDE typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the triazole ring:

    Coupling of the benzohydrazide moiety: This step involves the reaction of the triazole-oxadiazole intermediate with 3,4-dichlorobenzohydrazide under suitable conditions, such as in the presence of a coupling agent like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N’-[1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-4-METHYL-1H-1,2,3-TRIAZOLE-5-CARBONYL]-3,4-DICHLOROBENZOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro groups can be reduced back to amino groups.

    Substitution: The chlorine atoms on the benzene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium hypochlorite (NaOCl).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

N’-[1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-4-METHYL-1H-1,2,3-TRIAZOLE-5-CARBONYL]-3,4-DICHLOROBENZOHYDRAZIDE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Materials Science: The compound is studied for its use in the development of advanced materials, such as polymers and nanomaterials.

    Industrial Chemistry: It is used as a precursor for the synthesis of other complex organic molecules and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of N’-[1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-4-METHYL-1H-1,2,3-TRIAZOLE-5-CARBONYL]-3,4-DICHLOROBENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to modulation of their activity.

    Pathways Involved: It can affect various biochemical pathways, such as those involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole: Similar in structure but with different functional groups.

    N-(4-Amino-1,2,5-oxadiazol-3-yl)acetamide: Contains the oxadiazole ring but lacks the triazole and benzohydrazide moieties.

Uniqueness

N’-[1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-4-METHYL-1H-1,2,3-TRIAZOLE-5-CARBONYL]-3,4-DICHLOROBENZOHYDRAZIDE is unique due to its combination of oxadiazole, triazole, and benzohydrazide moieties, which confer distinct chemical and biological properties

Properties

Molecular Formula

C13H10Cl2N8O3

Molecular Weight

397.2 g/mol

IUPAC Name

3-(4-amino-1,2,5-oxadiazol-3-yl)-N'-(3,4-dichlorobenzoyl)-5-methyltriazole-4-carbohydrazide

InChI

InChI=1S/C13H10Cl2N8O3/c1-5-9(23(22-17-5)11-10(16)20-26-21-11)13(25)19-18-12(24)6-2-3-7(14)8(15)4-6/h2-4H,1H3,(H2,16,20)(H,18,24)(H,19,25)

InChI Key

ZQHADAHYQFTKRW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=N1)C2=NON=C2N)C(=O)NNC(=O)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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